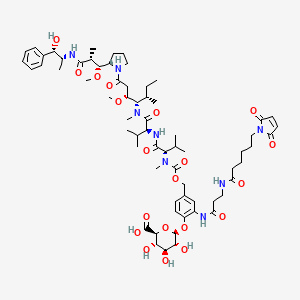

MC-betaglucuronide-MMAE-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C66H98N8O20 |

|---|---|

Poids moléculaire |

1323.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1 |

Clé InChI |

SBQIJGOPQUXPJF-CDCONWBCSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MC-β-glucuronide-MMAE

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Targeted Approach to Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a significant advancement in oncology, embodying the "magic bullet" concept by selectively delivering highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2][3] These complex therapeutics consist of three main components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical element, designed to be stable in circulation but to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell.

This guide focuses on a specific and highly promising drug-linker combination: MC-β-glucuronide-MMAE . This system pairs the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) with a linker that is selectively cleaved by the enzyme β-glucuronidase, which is often found at elevated levels in tumors.[4][5]

Core Components

-

Monomethyl Auristatin E (MMAE): A synthetic analog of the natural antimitotic agent dolastatin 10, MMAE is an exceptionally potent tubulin polymerization inhibitor.[1][2][3] Its high cytotoxicity makes it unsuitable for systemic administration as a standalone drug. However, when delivered directly to cancer cells via an ADC, its therapeutic potential can be harnessed effectively.[1][2][3]

-

MC-β-glucuronide Linker: This linker utilizes a β-glucuronic acid moiety that is a substrate for the lysosomal and extracellular enzyme β-glucuronidase. This enzyme is significantly more active in many tumor microenvironments and within the lysosomes of cells compared to normal tissues and plasma.[4][5][6][7] This differential activity allows for the targeted release of MMAE. The "MC" portion refers to the maleimidocaproyl spacer, which facilitates conjugation to the antibody. The hydrophilic nature of the glucuronide component can also improve the solubility and reduce aggregation of the ADC.[4][5]

The Multi-Step Mechanism of Action

The therapeutic effect of an ADC utilizing the MC-β-glucuronide-MMAE system is a sequential process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Step 1: Circulation and Tumor Targeting Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component directs the ADC to the tumor site by binding with high specificity to its target antigen expressed on the surface of cancer cells. The β-glucuronide linker is designed to be stable in the bloodstream, preventing premature release of the toxic MMAE payload.[4][5]

Step 2: Internalization and Lysosomal Trafficking Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.

Step 3: Enzymatic Cleavage and Payload Release Within the lysosome, the enzyme β-glucuronidase, which is abundant in this acidic compartment, recognizes and cleaves the glycosidic bond of the β-glucuronide linker.[4][5][6] This cleavage initiates the release of free, active MMAE into the cytoplasm of the cancer cell. Alternatively, in necrotic regions of tumors where β-glucuronidase may be present extracellularly, the linker can be cleaved in the tumor microenvironment.[7]

Step 4: Disruption of Microtubule Dynamics Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and are critical for forming the mitotic spindle during cell division.[1][2][3]

Step 5: Cell Cycle Arrest and Apoptosis The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[8][9] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death, leading to the elimination of the cancer cell.[8]

Step 6: The Bystander Effect MMAE is a membrane-permeable molecule.[10] After its release inside the target cancer cell, it can diffuse out and enter adjacent, neighboring cells, including tumor cells that may not express the target antigen. This phenomenon, known as the "bystander effect," enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors where antigen expression may be varied.[10][11]

Data Presentation: In Vitro and In Vivo Efficacy

The potency of ADCs utilizing the β-glucuronide-MMAE linker system has been demonstrated in various preclinical models. The following tables summarize representative quantitative data.

Table 1: In Vitro Cytotoxicity of β-Glucuronide-MMAE ADCs

| ADC Target | Cell Line | IC50 (ng/mL) |

| CD70 | 786-O (Renal Cancer) | 10 |

| CD30 | L540cy (Hodgkin Lymphoma) | 1 |

| CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | 0.3 |

| Lewis Y | L2987 (Lung Carcinoma) | 30 |

Note: IC50 values are dependent on the specific antibody, cell line, and experimental conditions.

Table 2: In Vivo Antitumor Activity of a β-Glucuronide-MMAE ADC

| Xenograft Model | ADC Dose (mg/kg) | Outcome |

| Karpas 299 (ALCL) | 1 | Complete tumor regression |

| L540cy (Hodgkin) | 1 | Complete tumor regression |

| Caki-1 (Renal) | 3 | Tumor growth stasis |

Note: Efficacy in vivo is dependent on the model, dosing schedule, and ADC characteristics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ADC's mechanism of action. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

ADC Treatment: Prepare serial dilutions of the β-glucuronide-MMAE ADC, a non-targeting control ADC, and free MMAE in cell culture medium. Add the diluted compounds to the appropriate wells.

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the phase of the cell cycle at which cells are arrested following treatment with the ADC.

-

Cell Treatment: Plate cells in 6-well plates and treat with the β-glucuronide-MMAE ADC at a concentration around its IC50 value for 24-48 hours. Include untreated and vehicle-treated controls.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and count the cells.

-

Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI), a DNA-intercalating fluorescent dye, and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanism and Workflows

Diagram 1: Mechanism of Action of a β-Glucuronide-MMAE ADC

Caption: The multi-step mechanism of action of a β-glucuronide-MMAE ADC.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

Caption: A typical workflow for determining the in vitro cytotoxicity of an ADC.

Diagram 3: The Bystander Effect of a β-Glucuronide-MMAE ADC

Caption: MMAE diffusion from a targeted cell to kill nearby antigen-negative cells.

Conclusion

The MC-β-glucuronide-MMAE drug-linker system represents a sophisticated and effective strategy in the design of Antibody-Drug Conjugates. Its mechanism of action leverages the specific enzymatic activity within the tumor microenvironment for targeted payload release, combined with the potent, well-characterized anti-mitotic activity of MMAE. The stability of the linker in circulation, coupled with the potential for a powerful bystander effect, makes this an attractive platform for the development of novel cancer therapeutics. A thorough understanding of this multi-step process, supported by robust in vitro and in vivo characterization, is essential for the successful clinical translation of ADCs employing this technology.

References

- 1. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC-β-glucuronide-MMAE for Drug Development Professionals

Core Components and Mechanism of Action of MC-β-glucuronide-MMAE in Antibody-Drug Conjugates

MC-β-glucuronide-MMAE is a pivotal drug-linker construct utilized in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. This system combines the potent cytotoxic agent Monomethyl Auristatin E (MMAE) with a specialized linker designed for conditional cleavage within the tumor microenvironment. The "MC" designation refers to maleimidocaproyl, a stretcher unit that facilitates the stable covalent attachment of the linker to a monoclonal antibody. The entire construct is engineered for stability in systemic circulation, minimizing off-target toxicity, while ensuring potent cell-killing activity upon reaching the target cancer cells.

The mechanism of action is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosomes, the β-glucuronide linker is cleaved by the enzyme β-glucuronidase, which is overexpressed in many tumor tissues and the tumor microenvironment. This enzymatic cleavage initiates a self-immolation cascade of the linker, ultimately releasing the highly potent MMAE payload into the cytoplasm of the cancer cell.

Once released, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death. The cell-permeable nature of MMAE also allows it to diffuse into neighboring tumor cells, creating a "bystander effect" that enhances the anti-tumor activity of the ADC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs utilizing β-glucuronide-MMAE linkers.

| Parameter | Cell Line | IC50 (nM) | Reference |

| In Vitro Cytotoxicity | L540cy (Hodgkin's Lymphoma) | 10 | |

| In Vitro Cytotoxicity | Karpas 299 (Lymphoma) | 5 | |

| In Vitro Cytotoxicity | Breast Cancer Cell Lines | 25-50 |

Table 1: In Vitro Cytotoxicity of β-glucuronide-MMAE ADCs. The half-maximal inhibitory concentration (IC50) represents the concentration of the ADC required to inhibit the growth of 50% of the cancer cells in vitro.

| Animal Model | Tumor Type | ADC Dose | Outcome | Reference |

| Mouse Xenograft | Karpas 299 Lymphoma | 0.5 mg/kg (single dose) | Cures in all animals | |

| Mouse Xenograft | Renal Cell Carcinoma | 0.75 mg/kg | Efficacious | |

| Mouse Xenograft | Breast Cancer | 5 mg/kg | Substantial tumor regression |

Table 2: In Vivo Efficacy of β-glucuronide-MMAE ADCs. This table highlights the anti-tumor activity of ADCs in preclinical animal models.

Key Experimental Protocols

Synthesis of MC-β-glucuronide-MMAE

The synthesis of the MC-β-glucuronide-MMAE linker-payload is a multi-step process that involves the conjugation of the maleimidocaproyl (MC) group to the β-glucuronide linker, which is then attached to the MMAE payload. While specific reaction conditions can vary, a general protocol involves:

-

Preparation of the β-glucuronide linker: This typically involves protecting the hydroxyl groups of glucuronic acid, followed by activation of the anomeric carbon for subsequent conjugation.

-

Conjugation to a self-immolative spacer: The activated glucuronide is reacted with a self-immolative spacer, such as p-aminobenzyl alcohol (PABC).

-

Attachment of MMAE: The self-immolative spacer is then conjugated to the N-terminus of MMAE.

-

Introduction of the maleimidocaproyl (MC) group: The MC stretcher is introduced to provide a reactive maleimide (B117702) group for conjugation to the antibody. This is typically achieved by reacting the linker-payload intermediate with a suitable MC-containing reagent.

-

Purification: The final MC-β-glucuronide-MMAE product is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

ADC Conjugation and Characterization

Conjugation Protocol:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This generates free thiol groups for conjugation.

-

Linker-Payload Conjugation: The MC-β-glucuronide-MMAE is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching and Purification: The conjugation reaction is quenched, and the resulting ADC is purified to remove unconjugated linker-payload and aggregated antibody species. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for purification.

Characterization Protocol: Drug-to-Antibody Ratio (DAR) Determination by RP-HPLC

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Reversed-phase HPLC can be used to determine the average DAR.

-

Sample Preparation: The ADC sample is denatured and, if necessary, the light and heavy chains are separated by reduction.

-

HPLC Analysis:

-

Column: A reversed-phase column (e.g., C4 or C8) is used.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from low to high mobile phase B is used to elute the different ADC species.

-

Detection: UV absorbance is monitored at 280 nm.

-

-

Data Analysis: The different peaks in the chromatogram correspond to the antibody with varying numbers of conjugated drug-linkers. The peak areas are integrated, and the average DAR is calculated based on the relative abundance of each species.

Visualizations

Caption: MMAE Signaling Pathway.

Caption: ADC Development Workflow.

Caption: Linker Cleavage Mechanism.

An In-Depth Technical Guide to MC-β-glucuronide-MMAE: A Core Component of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Maleimidocaproyl-beta-glucuronide-Monomethyl Auristatin E (MC-β-glucuronide-MMAE), a critical drug-linker component in the development of Antibody-Drug Conjugates (ADCs). This document details the individual components of the molecule, its mechanism of action, and relevant experimental protocols and data for its application in cancer research and drug development.

Core Structure and Components

MC-β-glucuronide-MMAE is a sophisticated chemical entity designed to link a potent cytotoxic agent (MMAE) to a monoclonal antibody (mAb) via a cleavable linker system. The structure is comprised of three key functional units:

-

Maleimidocaproyl (MC) Spacer: This component provides a stable linkage point to the monoclonal antibody. The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable covalent bond. The caproyl moiety acts as a spacer, ensuring that the bulky drug-linker does not interfere with the antibody's antigen-binding capacity.

-

β-glucuronide Linker: This is a hydrophilic, enzymatically cleavable linker. It is designed to be stable in the bloodstream and release the cytotoxic payload specifically in the tumor microenvironment.[1] The hydrophilic nature of the glucuronide moiety can also help to reduce aggregation of the ADC.[1]

-

Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[2] It is a tubulin polymerization inhibitor, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective as a payload in ADCs.[2]

Table 1: Physicochemical Properties of MC-β-glucuronide-MMAE-1

| Property | Value | Reference |

| Molecular Formula | C₆₆H₉₈N₈O₂₀ | [4] |

| Molecular Weight | 1323.53 g/mol | [4] |

| CAS Number | 1703778-92-0 | [4] |

Below is a diagram illustrating the core structure of MC-β-glucuronide-MMAE.

Caption: Core components of the MC-β-glucuronide-MMAE drug-linker.

Synthesis and Conjugation

The synthesis of MC-β-glucuronide-MMAE is a multi-step process that involves the sequential assembly of the three core components. While a detailed, step-by-step protocol for this specific molecule is proprietary and not publicly available, the general synthetic strategy can be inferred from related literature on glucuronide-MMAE linkers.[5] The process typically involves:

-

Synthesis of the Glucuronide-MMAE intermediate: This involves the glycosylation of a phenolic precursor with a protected glucuronic acid derivative, followed by coupling to MMAE.

-

Introduction of the MC spacer: The maleimidocaproyl group is then introduced to the glucuronide-MMAE intermediate, often via an activated ester, to yield the final drug-linker.

Conjugation to Antibodies:

The MC-β-glucuronide-MMAE is conjugated to a monoclonal antibody through the maleimide group. This process typically involves the following steps:

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

-

Conjugation Reaction: The drug-linker, dissolved in a suitable organic solvent like DMSO, is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.

The following diagram illustrates a typical workflow for the preparation and characterization of an ADC using MC-β-glucuronide-MMAE.

Caption: Experimental workflow for ADC preparation and characterization.

Mechanism of Action

The mechanism of action of an ADC utilizing the MC-β-glucuronide-MMAE linker-drug is a multi-step process that culminates in the targeted killing of cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream where the stable linker prevents premature release of the toxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[6]

-

Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosomes. The acidic environment and the presence of the enzyme β-glucuronidase within the lysosomes lead to the cleavage of the β-glucuronide linker.[1]

-

Payload Release and Cytotoxic Effect: Cleavage of the linker releases the highly potent MMAE payload into the cytoplasm of the cancer cell. Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[3] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

The following diagram illustrates the proposed signaling pathway for the mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to MC-betaglucuronide-MMAE ADC Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides a comprehensive overview of the maleimidocaproyl-beta-glucuronide-monomethyl auristatin E (MC-β-glucuronide-MMAE) linker technology, a sophisticated system designed for targeted drug delivery and controlled payload release within the tumor microenvironment.

The MC-β-glucuronide-MMAE linker system leverages the enzymatic activity of β-glucuronidase, which is significantly upregulated in the lysosomal compartments of tumor cells and in necrotic regions of tumors, to achieve selective cleavage and release of the potent antimitotic agent, MMAE.[1][2][3] This technology offers several advantages, including high plasma stability, reduced systemic toxicity, and the potential for a bystander killing effect, making it a compelling choice for the development of next-generation ADCs.[1][4][5]

Core Components and Mechanism of Action

The MC-β-glucuronide-MMAE linker-payload system consists of three key components:

-

Maleimidocaproyl (MC) Spacer: This component provides a stable covalent attachment point to the monoclonal antibody, typically through the thiol group of a cysteine residue.

-

β-glucuronide Linker: This hydrophilic sugar moiety acts as a cleavable trigger. It is highly stable in systemic circulation but is readily hydrolyzed by the lysosomal enzyme β-glucuronidase.[1][2][3][4] The hydrophilicity of the glucuronide moiety also helps to mitigate aggregation issues that can arise with hydrophobic payloads.[4][5][6]

-

Monomethyl Auristatin E (MMAE): A highly potent synthetic analogue of the natural antimitotic agent dolastatin 10.[7][8] MMAE inhibits cell division by blocking tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8][9][10]

The mechanism of action of an ADC utilizing this technology follows a multi-step process, beginning with the systemic administration of the ADC and culminating in the targeted destruction of cancer cells.

Mechanism of Action of a β-glucuronide-MMAE ADC

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Introduction: The "Magic Bullet" Concept and the Role of MMAE

An In-depth Technical Guide on the Core Payload Mechanism of Monomethyl Auristatin E (MMAE) in Oncology

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to deliver highly cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1] This "magic bullet" approach relies on three core components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][2]

Monomethyl Auristatin E (MMAE) has emerged as one of the most successful and widely used payloads in ADC development.[1] It is a synthetic, antimitotic agent derived from dolastatin 10, a natural compound isolated from the sea hare Dolabella auricularia.[1][3] Due to its extreme potency—up to 100-1000 times more effective than traditional chemotherapeutics like doxorubicin—MMAE is too toxic to be administered as a standalone drug.[1][] However, when conjugated to an antibody, its cytotoxic power can be precisely unleashed within cancer cells, making it a critical component in several FDA-approved ADCs.[1][5]

Core Mechanism of Action: From Cell Surface to Apoptosis

The therapeutic action of an MMAE-based ADC is a multi-step process that begins with specific targeting and culminates in the induction of cancer cell death.[1] This intricate journey ensures that the highly potent payload is released preferentially inside the target cell.

-

Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[1][3] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, forming an intracellular vesicle called an endosome.[6][7]

-

Lysosomal Trafficking and Linker Cleavage: The endosome traffics to and fuses with a lysosome.[1] The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step. Most MMAE-based ADCs utilize a specific linker, commonly comprised of valine-citrulline (vc), which is designed to be stable in the extracellular fluid but is efficiently cleaved by lysosomal proteases like cathepsin B.[][8][9] This cleavage separates the MMAE payload from the antibody.

-

Payload Release and Microtubule Disruption: Once liberated, the free MMAE, being a membrane-permeable molecule, can diffuse from the lysosome into the cell's cytoplasm.[3][10] In the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin, disrupting the formation and dynamics of the microtubule network.[8][11]

-

Cell Cycle Arrest and Apoptosis: Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule function, MMAE causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis.[1][3][12] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6]

The Bystander Effect: Amplifying Antitumor Activity

A key feature of MMAE is its ability to induce a "bystander effect".[1] Because the released MMAE payload is cell-permeable, it can diffuse out of the targeted, antigen-positive cancer cell and kill neighboring, antigen-negative cancer cells within the tumor microenvironment.[1][10] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[10]

This property contrasts with other payloads like monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine that limits its membrane permeability.[2][11] Consequently, MMAF remains largely trapped within the target cell and exhibits a significantly weaker bystander effect.[13][14] The choice between MMAE and MMAF therefore represents a strategic decision in ADC design, balancing widespread tumor killing against more contained cytotoxicity.[14]

Quantitative Data on MMAE Potency and Pharmacokinetics

The potency of MMAE and its conjugates is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Pharmacokinetic (PK) studies in clinical trials measure the concentration of unconjugated (free) MMAE in plasma to understand its exposure and safety profile.

Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs

| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Reference |

| BxPC-3 | Pancreatic | Free MMAE | 0.97 | [15] |

| PSN-1 | Pancreatic | Free MMAE | 0.99 | [15] |

| Capan-1 | Pancreatic | Free MMAE | 1.10 | [15] |

| Panc-1 | Pancreatic | Free MMAE | 1.16 | [15] |

| BxPC-3 (High TF) | Pancreatic | Anti-TF ADC | 1.15 | [15] |

| Capan-1 (Low TF) | Pancreatic | Anti-TF ADC | 105.65 | [15] |

| Various Ovarian | Ovarian | Free MMAE | 0.24 - 3.65 | [16] |

| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE | 0.029 - 0.77 (converted from 2-55 ng/mL) | [14] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE | Potent (exact value not stated) | [13] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAF | Potent (exact value not stated) | [13] |

Note: ADC potency is highly dependent on target antigen expression. TF = Tissue Factor.

Table 2: Clinical Pharmacokinetics of Unconjugated MMAE (at 2.4 mg/kg dose)

| ADC Analyte | Parameter | Value Range (Mean) | Unit | Reference |

| Unconjugated MMAE | Cₘₐₓ | 3.15 – 7.01 | ng/mL | [17] |

| Unconjugated MMAE | Tₘₐₓ | ~2 – 3 | Days | [17] |

| Unconjugated MMAE | Terminal Half-Life | 3.0 – 5.0 | Days | [17] |

Data compiled from eight different vc-MMAE ADCs in Phase 1 studies.[17]

Mechanisms of Resistance to MMAE-Based ADCs

As with many cancer therapies, tumor cells can develop resistance to MMAE-based ADCs. Understanding these mechanisms is crucial for developing next-generation ADCs and combination therapies.

-

Downregulation of Target Antigen: The most straightforward resistance mechanism is the reduction or loss of the surface antigen targeted by the ADC's antibody, preventing the ADC from binding to the tumor cell.[18]

-

Impaired ADC Trafficking: Alterations in the endocytosis or lysosomal trafficking pathways can prevent the ADC from reaching the lysosome, thereby inhibiting the cleavage of the linker and the release of MMAE.

-

Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that function as efflux pumps.[19] These pumps can actively expel MMAE from the cytoplasm before it can bind to tubulin, reducing its intracellular concentration and diminishing its cytotoxic effect.[19][20]

-

Alterations in Tubulin: While less common, mutations in tubulin itself could potentially alter the binding site for MMAE, reducing its inhibitory activity.

Key Experimental Protocols

Protocol 1: In Vitro Bystander Killing Co-Culture Assay

This assay quantitatively assesses the ability of an MMAE-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[10][14]

-

Cell Preparation:

-

Select two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-).

-

The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or a bioluminescent reporter (e.g., luciferase) for distinct quantification.[10]

-

-

Co-Culture Seeding:

-

Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in multi-well plates.

-

Include monocultures of each cell line as controls.

-

-

ADC Treatment:

-

Add the MMAE-ADC, a non-permeable payload ADC (e.g., MMAF-ADC), and a non-binding control ADC at various concentrations.

-

Incubate for a set period (e.g., 72-120 hours).

-

-

Quantification:

-

Use flow cytometry or high-content imaging to count the surviving Ag- (fluorescent) cells.

-

Alternatively, use a luminescence assay if a luciferase reporter was used.

-

Calculate the percentage of cell viability for the Ag- population to determine the extent of bystander killing.

-

Protocol 2: In Vivo Admixed Tumor Xenograft Model

This model assesses the bystander effect in a more physiologically relevant setting.[10][14]

-

Cell Preparation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells (e.g., a 1:1 ratio).[14]

-

Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.

-

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

ADC Administration: Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via a single intravenous injection.[14]

-

Tumor Monitoring: Measure tumor volume regularly (e.g., twice weekly) with calipers over a set period.

-

Analysis: Compare the tumor growth inhibition between the different treatment groups. Significant regression in the MMAE-ADC group compared to the MMAF-ADC and control groups indicates a potent in vivo bystander effect.

Protocol 3: Quantification of Intracellular and Intratumoral MMAE

This protocol is used to correlate drug concentration with ADC potency.[13][21]

-

Sample Preparation (In Vitro):

-

Treat cultured cells with the ADC for a specified time (e.g., 24 hours).

-

Wash cells thoroughly to remove extracellular ADC.

-

Lyse the cells to release intracellular contents.

-

-

Sample Preparation (In Vivo):

-

Treat tumor-bearing mice with the ADC.

-

At a specified time point (e.g., 72 hours), excise the tumors and homogenize them.[13]

-

-

Quantification by LC-MS/MS:

-

Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of unconjugated MMAE in the cell lysate or tumor homogenate.[21]

-

To measure total MMAE (conjugated and unconjugated), samples can be pre-treated with an enzyme like papain to cleave the linker and release all conjugated MMAE prior to analysis.[21]

-

Conclusion

Monomethyl Auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful Antibody-Drug Conjugates. Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release.[1] Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis.[1][3] Its ability to permeate cell membranes gives rise to a powerful bystander effect, enabling the eradication of antigen-negative cells in heterogeneous tumors. While resistance can emerge, ongoing research into these mechanisms continues to inform the development of more resilient and effective ADC therapies, solidifying MMAE's role as a cornerstone payload in modern oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 9. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. oaepublish.com [oaepublish.com]

- 20. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Specificity and Potency: A Technical Guide to the Discovery and Development of Glucuronide Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the success of this therapeutic modality is the linker, a critical component that ensures the ADC remains stable in circulation and releases its toxic cargo only upon reaching the target tumor cell. Among the various linker technologies developed, the β-glucuronide linker system has emerged as a particularly effective strategy, offering a unique combination of high plasma stability, hydrophilicity, and a tumor-specific cleavage mechanism. This guide provides an in-depth exploration of the discovery, development, and application of glucuronide linkers in the ongoing quest for more effective and better-tolerated cancer therapies.

Genesis of an Idea: The Rationale Behind Glucuronide Linkers

The ideal ADC linker must be a master of dualities: steadfast in the bloodstream to prevent premature drug release and off-target toxicity, yet readily cleavable within the tumor microenvironment to unleash the cytotoxic payload. Early linker technologies, such as hydrazones and disulfides, sometimes suffered from instability in circulation.[1] This led to the exploration of enzyme-cleavable linkers, designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.[2]

The concept of the β-glucuronide linker is rooted in the observation that the lysosomal enzyme β-glucuronidase is abundant within lysosomes and is also found in the necrotic regions of some tumors, with low activity outside of cells.[2][3] This differential expression profile presented an attractive therapeutic window. A linker containing a β-glucuronic acid moiety could theoretically remain intact in the systemic circulation but would be efficiently cleaved upon internalization of the ADC into a cancer cell and its subsequent trafficking to the lysosome.[2][]

Mechanism of Action: A Two-Step Release Cascade

The elegant mechanism of action of a β-glucuronide linker is a key to its success. It is a two-step process that ensures the release of an unmodified, fully active cytotoxic drug.[][5]

-

Enzymatic Cleavage: Upon internalization of the ADC into the target cancer cell and delivery to the lysosome, the β-glucuronidase enzyme recognizes and hydrolyzes the glycosidic bond of the β-glucuronic acid moiety on the linker.[2][]

-

Self-Immolation: The removal of the hydrophilic sugar group triggers a spontaneous 1,6-elimination reaction through a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). This rapid electronic cascade results in the release of the potent cytotoxic drug, carbon dioxide, and an aromatic remnant.[][5]

This controlled, tumor-specific release mechanism is paramount to the efficacy and safety profile of ADCs employing this technology.

dot

Caption: Mechanism of ADC action with a glucuronide linker.

Key Advantages of the Glucuronide Linker System

The unique properties of the β-glucuronide linker contribute to several advantages in the design and performance of ADCs:

-

High Plasma Stability: Glucuronide linkers have demonstrated exceptional stability in plasma, minimizing the premature release of the cytotoxic payload and reducing the potential for systemic toxicity.[6][7] For instance, a β-glucuronide MMAF drug-linker showed a remarkable extrapolated half-life of 81 days in rat plasma.[6][7]

-

Enhanced Hydrophilicity: The inclusion of the highly hydrophilic β-glucuronic acid sugar moiety can help to counteract the hydrophobicity of the cytotoxic drug and the linker itself.[2][8] This can mitigate the tendency for ADC aggregation, a common challenge with highly loaded or hydrophobic payloads, which can lead to faster clearance and reduced efficacy.[2][]

-

Broad Payload Compatibility: The glucuronide linker technology has been successfully applied to a variety of cytotoxic payloads with different mechanisms of action, including auristatins (MMAE, MMAF), doxorubicin (B1662922) derivatives, and psymberin.[6][7][9] This versatility allows for the tailoring of the ADC to specific cancer types and targets.

-

Efficient Drug Release: The enzymatic cleavage by β-glucuronidase is highly efficient, leading to rapid and complete release of the active drug within the target cell.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ADCs utilizing glucuronide linkers.

Table 1: In Vitro and In Vivo Efficacy of Glucuronide-Linked ADCs

| ADC Construct | Target | Payload | In Vitro Potency (IC50) | In Vivo Xenograft Model | Efficacious Dose | Tolerated Dose | Reference |

| cAC10-9a | CD30 | MMAE | Not specified | Karpas 299 lymphoma | Cures at ≥0.5 mg/kg | 100 mg/kg | [6][7] |

| c1F6-9b | CD70 | MMAF | Not specified | Renal cell carcinoma | 0.75 mg/kg | 25 mg/kg | [6][7] |

Table 2: Stability of a Glucuronide Drug-Linker

| Drug-Linker | Matrix | Parameter | Value | Reference |

| β-glucuronide MMAF drug-linker 9b | Rat Plasma | Extrapolated Half-life | 81 days | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with glucuronide linkers. Below are generalized protocols for key experiments.

Synthesis of a β-Glucuronide Linker-Payload Conjugate

The synthesis of a glucuronide linker-payload conjugate is a multi-step process that involves the preparation of a protected glucuronic acid donor, coupling to a self-immolative spacer, attachment of the cytotoxic payload, and a final deprotection step.[10]

dot

Caption: General workflow for glucuronide linker-payload synthesis.

Materials:

-

Protected glucuronic acid derivative (e.g., with acetyl and methyl ester protecting groups)

-

Self-immolative spacer with a free phenolic hydroxyl group and a functional group for payload attachment (e.g., p-aminobenzyl alcohol)

-

Cytotoxic drug with a compatible functional group (e.g., an amine for carbamate formation)

-

Coupling reagents (e.g., DCC, EDC)

-

Deprotection reagents (e.g., LiOH, TFA)

-

Solvents and purification materials (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Glycosylation: Couple the protected glucuronic acid donor to the self-immolative spacer using a suitable glycosylation method.

-

Payload Attachment: Modify the spacer, if necessary, and then couple the cytotoxic drug to the spacer.

-

Deprotection: Remove the protecting groups from the glucuronic acid moiety to yield the final linker-payload conjugate.

-

Purification: Purify the final product using techniques such as HPLC.

Conjugation of the Linker-Payload to a Monoclonal Antibody

The linker-payload is typically conjugated to the monoclonal antibody through reactive cysteine or lysine (B10760008) residues. Cysteine conjugation often follows the partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

Glucuronide linker-payload with a reactive handle (e.g., maleimide)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Antibody Reduction (for cysteine conjugation): Incubate the antibody with a controlled amount of reducing agent to expose a specific number of free thiol groups.

-

Conjugation: Add the maleimide-functionalized glucuronide linker-payload to the reduced antibody and incubate to allow for covalent bond formation.

-

Quenching: Add a quenching reagent to cap any unreacted thiol groups.

-

Purification: Purify the ADC to remove unconjugated linker-payload and other impurities.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

In Vitro Cytotoxicity Assay

The in vitro potency of the ADC is assessed using a cell-based cytotoxicity assay.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a relevant control.

-

Incubation: Incubate the cells for a period of 72-120 hours.

-

Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8]

In Vivo Efficacy Study in a Xenograft Model

The antitumor activity of the ADC is evaluated in vivo using a tumor xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

-

Tumor Growth: Allow the tumors to grow to a predetermined size.

-

Treatment: Randomize the mice into treatment groups and administer the ADC and controls (e.g., intravenously).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as a measure of tolerability.

-

Endpoint: The study is typically terminated when tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed.[11]

dot

Caption: Workflow for in vivo efficacy studies of ADCs.

Plasma Stability Assessment

The stability of the ADC in plasma is a critical parameter that influences its therapeutic index.

Materials:

-

ADC

-

Plasma from relevant species (e.g., mouse, rat, human)

-

Incubator

-

Analytical system (e.g., LC-MS)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C for various time points.[6]

-

Sample Preparation: At each time point, process the plasma sample to isolate the ADC (e.g., via affinity capture) and/or the released drug.[]

-

Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) and/or the concentration of released payload over time.[]

-

Data Analysis: Calculate the rate of drug deconjugation and the half-life of the ADC in plasma.

Future Directions and Conclusion

The development of β-glucuronide linkers represents a significant advancement in ADC technology, providing a robust and versatile platform for the targeted delivery of cytotoxic agents. Ongoing research in this area is focused on further refining the linker structure to modulate drug release kinetics, exploring novel self-immolative spacers, and expanding the repertoire of compatible payloads.[5][9] The continued evolution of glucuronide and other advanced linker technologies will undoubtedly play a pivotal role in the development of the next generation of safer and more effective ADCs, bringing new hope to cancer patients.

References

- 1. benchchem.com [benchchem.com]

- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Quantification of an Antibody-Conjugated Drug in Fat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of MC-beta-glucuronide-MMAE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Maleimidocaproyl-beta-glucuronide-Monomethyl Auristatin E (MC-beta-glucuronide-MMAE), a key component in the development of antibody-drug conjugates (ADCs). This document outlines its structure, physicochemical properties, and the underlying chemical principles that govern its function as a linker-payload system for targeted cancer therapy.

Introduction

MC-beta-glucuronide-MMAE is a sophisticated chemical entity designed for targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to tumor cells. It comprises three key components:

-

Maleimidocaproyl (MC): A linker that provides a stable attachment point to the antibody via a thiol group.

-

Beta-glucuronide: A hydrophilic, enzymatically-cleavable spacer that enhances solubility and is designed to be selectively cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[1][2][3]

-

Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization.[4][5][6]

The strategic combination of these components results in an ADC that is stable in systemic circulation, thereby minimizing off-target toxicity, and is primed to release its cytotoxic payload upon internalization into target cancer cells.[1][2]

Physicochemical Properties

The chemical and physical properties of MC-beta-glucuronide-MMAE are critical to its performance in an ADC construct. A summary of its known quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 1323.5 g/mol | PubChem |

| Solubility | ≥ 100 mg/mL in DMSO | MedChemExpress[4] |

| Appearance | White to off-white solid | (General observation for similar compounds) |

Note: The compound is reported to be unstable in solutions, and freshly prepared solutions are recommended for experimental use.[4]

Solubility and Hydrophilicity

The inclusion of the beta-glucuronide moiety significantly influences the solubility of the linker-payload. Glucuronides are highly hydrophilic, a property that helps to counterbalance the hydrophobicity of the MMAE payload and the maleimide (B117702) linker.[1][3][7] This increased hydrophilicity can mitigate the tendency for aggregation, which is a common challenge in the manufacturing and formulation of ADCs with high drug-to-antibody ratios (DARs).[1][7][8]

Stability

The stability of the MC-beta-glucuronide-MMAE linker is a crucial factor in the therapeutic window of the corresponding ADC. The maleimide group forms a stable thioether bond with cysteine residues on the antibody. While detailed pH and temperature stability data for this specific linker are not publicly available, similar glucuronide-based linkers have demonstrated high stability in plasma. For instance, a related beta-glucuronide MMAF drug-linker showed an extrapolated half-life of 81 days in rat plasma.[9] It is important to note that the stability can be influenced by modifications to the maleimide group, such as the use of self-stabilizing maleimides.[10]

pKa

Specific pKa values for the entire MC-beta-glucuronide-MMAE conjugate are not readily found in the literature. However, the pKa of the payload, MMAE, is relevant to its biological activity. The strongest acidic pKa of MMAE is reported as 12.65 and the strongest basic pKa is 8.9.

Mechanism of Action: Enzymatic Cleavage

The selective release of MMAE in the tumor microenvironment is orchestrated by the enzymatic cleavage of the beta-glucuronide linker. This process is a cornerstone of the linker's design and is depicted in the signaling pathway below.

Caption: Signaling pathway of ADC action.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, often via endocytosis. It is then trafficked to the lysosome, an acidic organelle rich in degradative enzymes, including β-glucuronidase.[1][2] The low pH of the lysosome provides an optimal environment for β-glucuronidase to hydrolyze the glycosidic bond of the beta-glucuronide linker, leading to the release of the active MMAE payload into the cytoplasm.[1] The released MMAE can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[4][5]

Experimental Protocols

Detailed, proprietary synthesis and purification protocols for MC-beta-glucuronide-MMAE are not publicly available. However, the following sections provide a general workflow and representative methodologies based on published literature for similar compounds.

General Synthesis Workflow

The synthesis of a drug-linker like MC-beta-glucuronide-MMAE typically involves a multi-step process. A generalized workflow is illustrated below.

Caption: Generalized synthesis and purification workflow.

A detailed experimental procedure for the preparation of similar drug-linkers has been previously described.[6] The synthesis generally starts from a known glucuronide-MMAE intermediate.[6]

Characterization and Quality Control

The characterization of the final drug-linker conjugate is essential to ensure its identity, purity, and stability. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions. Reverse-phase HPLC is a common method.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound, confirming its identity. LC-MS/MS can be used to determine the concentration of MMAE in biological matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of the compound and confirm the successful conjugation of the different components.

Conclusion

MC-beta-glucuronide-MMAE is a highly engineered molecule that plays a pivotal role in the efficacy and safety of antibody-drug conjugates. Its chemical properties, including the hydrophilicity and enzymatic cleavability of the beta-glucuronide linker, are finely tuned to ensure stability in circulation and targeted payload release. Understanding these properties is fundamental for researchers and scientists working on the development of the next generation of targeted cancer therapies. Further research into optimizing the linker chemistry and understanding its behavior in vivo will continue to drive innovation in the field of ADCs.

References

- 1. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MC-betaglucuronide-MMAE-2 | Drug-Linker Conjugates for ADC | 1703778-81-7 | Invivochem [invivochem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MC-betaglucuronide-MMAE-2 - Creative Biolabs [creative-biolabs.com]

The Architect's Blueprint: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule drugs. At the heart of this therapeutic triad (B1167595) lies the linker, a component of paramount importance that dictates the stability, efficacy, and ultimate success of the ADC. Among the diverse linker technologies, cleavable linkers have emerged as a dominant strategy, engineered to remain stable in systemic circulation and selectively release their potent payload within the tumor microenvironment or inside cancer cells. This targeted release mechanism is fundamental to maximizing on-target efficacy while minimizing off-target toxicities.

This technical guide provides a comprehensive exploration of the core principles underpinning cleavable linkers in ADCs. We will delve into the distinct families of cleavable linkers, dissect their mechanisms of action, present a quantitative comparison of their performance characteristics, and provide detailed experimental protocols for their rigorous evaluation.

I. The Triumvirate of Cleavage: Mechanisms of Action

Cleavable linkers are ingeniously designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor milieu. They can be broadly classified into three major categories based on their release mechanism:

1. Protease-Sensitive Linkers: These linkers incorporate specific peptide sequences that are recognized and hydrolyzed by proteases, such as cathepsins, which are significantly upregulated in the lysosomal compartments of tumor cells. The most prevalent example is the valine-citrulline (Val-Cit) dipeptide linker.[1][2] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the cytotoxic payload.[1][2]

2. pH-Sensitive Linkers: This class of linkers, often featuring a hydrazone bond, is engineered to be stable at the physiological pH of blood (approximately 7.4) but undergoes rapid hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3] This pH differential provides a selective trigger for payload release within the target cell.

3. Glutathione-Sensitive Linkers: These linkers are constructed with disulfide bonds that are susceptible to cleavage in the highly reducing environment of the cytoplasm. The concentration of the tripeptide glutathione (B108866) (GSH) is substantially higher inside cells compared to the extracellular space, providing a specific intracellular trigger for the reductive cleavage of the disulfide bond and subsequent payload release.[1][4]

II. Quantitative Comparison of Cleavable Linker Performance

The selection of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data, offering a comparative overview of different linker technologies. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions.

| Linker Type | Linker Example | Half-life in Human Plasma | Cleavage Trigger | Key Characteristics | Reference |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Cathepsin B | Highly stable in human plasma, but can show instability in mouse plasma due to carboxylesterase activity. | [1][5] |

| Valine-Alanine (Val-Ala) | Stable | Cathepsins | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | [1][3] | |

| Glutamic Acid-Valine-Citrulline (EVC) | Stable in mouse plasma | Cathepsins | Designed to resist cleavage by mouse carboxylesterase Ces1C, improving preclinical evaluation. | [6] | |

| pH-Sensitive | Hydrazone | ~2 days | Acidic pH (4.5-5.0) | pH-dependent hydrolysis, but can exhibit instability in circulation, leading to premature drug release. | [1] |

| Silyl ether | > 7 days | Acidic pH | Improved stability in human plasma compared to traditional hydrazone and carbonate linkers. | [7] | |

| Enzyme-Sensitive (Other) | Sulfatase-cleavable | Highly stable (> 7 days) | Sulfatase | Demonstrates high plasma stability in mouse plasma with rapid cleavage by sulfatase. | [7] |

| Linker Type | Linker Example | Payload | Target Cell Line | In Vitro Potency (IC50, ng/mL) | Key Findings | Reference | |---|---|---|---|---|---| | Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells. |[1] | | | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity. |[1] | | pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons. |[1] | | Enzyme-Sensitive (Other) | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1). |[1] | | | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC. |[1] |

III. Visualizing the Pathways and Processes

To better understand the complex mechanisms and workflows involved in ADC development, the following diagrams have been generated using the Graphviz DOT language.

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Overview of the three primary cleavable linker mechanisms.

Caption: A typical experimental workflow for the preclinical evaluation of an ADC.

IV. Detailed Experimental Protocols

Robust and reproducible experimental protocols are the bedrock of ADC development. The following sections provide detailed methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic potential of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.

Materials and Reagents:

-

Target cancer cell lines (antigen-positive and antigen-negative)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC stock solution

-

Unconjugated antibody (isotype control)

-

Free cytotoxic payload

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight to allow for cell attachment.

-

ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the serially diluted compounds. Include wells with medium only as a blank control. c. Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: a. Carefully aspirate the medium from each well. b. Add 150 µL of solubilization solution to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vitro Plasma Stability Assay (LC-MS)

This protocol describes a method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the rate of drug deconjugation from an ADC in plasma.

Materials and Reagents:

-

ADC of interest

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G affinity resin (e.g., magnetic beads)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

LC-MS system

Procedure:

-

Incubation: a. Dilute the ADC to a final concentration in pre-warmed plasma (e.g., 100 µg/mL). b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots of the plasma/ADC mixture and immediately store them at -80°C.

-

Immunocapture: a. Thaw the plasma samples on ice. b. Add an appropriate amount of Protein A/G resin to each plasma sample. c. Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the resin.

-

Washing: a. Pellet the resin by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the resin with wash buffer to remove non-specifically bound plasma proteins. Repeat this step 2-3 times.

-

Elution: a. Add elution buffer to the resin and incubate for 5-10 minutes to elute the ADC. b. Pellet the resin and transfer the supernatant containing the eluted ADC to a new tube. c. Immediately neutralize the eluate with neutralization buffer.

-

LC-MS Analysis: a. Analyze the purified ADC samples by LC-MS to determine the average DAR.

Data Analysis:

-

Plot the average DAR as a function of time.

-

Calculate the percentage of intact ADC remaining at each time point.

-

Determine the half-life of the ADC in plasma by fitting the data to an appropriate kinetic model.

Protocol 3: Cathepsin B Cleavage Assay (HPLC-Based)

This protocol details a method to evaluate the cleavage of a protease-sensitive linker by purified cathepsin B.

Objective: To quantify the rate of payload release from an ADC in the presence of cathepsin B.

Materials and Reagents:

-

ADC with a protease-sensitive linker (e.g., Val-Cit)

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 5 mM DTT)

-

Stop solution (e.g., 10% acetic acid in acetonitrile)

-

HPLC system with a suitable column and detector

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) and assay buffer. b. Pre-warm the mixture to 37°C. c. Initiate the reaction by adding a pre-determined amount of cathepsin B.

-

Incubation and Sampling: a. Incubate the reaction mixture at 37°C. b. At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of stop solution.

-

HPLC Analysis: a. Centrifuge the quenched samples to pellet any precipitated protein. b. Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.

-

Data Analysis: a. Generate a standard curve for the free payload to quantify its concentration in the samples. b. Plot the concentration of the released payload as a function of time. c. Determine the initial rate of cleavage from the linear portion of the curve.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.

Objective: To evaluate the ability of an ADC to inhibit tumor growth in vivo.

Materials and Reagents:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line that expresses the target antigen

-

Matrigel (optional)

-

ADC, vehicle control, and isotype control antibody

-

Sterile PBS

-

Calipers

Procedure:

-

Tumor Implantation: a. Harvest and resuspend the cancer cells in PBS (with or without Matrigel). b. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). b. When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, isotype control, ADC at different doses).

-

Treatment Administration: a. Administer the ADC and control articles via an appropriate route (e.g., intravenous injection) according to the planned dosing schedule.

-

Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity.

-

Study Endpoint: a. The study is typically terminated when tumors in the control group reach a pre-defined maximum size or at a specified time point. b. At the end of the study, tumors can be excised and weighed.

Data Analysis:

-

Plot the mean tumor volume for each treatment group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

V. Conclusion

The judicious selection and design of cleavable linkers are pivotal to the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of their cleavage mechanisms, coupled with rigorous in vitro and in vivo characterization, is essential for advancing promising ADC candidates into the clinic. Protease-sensitive linkers, particularly those based on the Val-Cit dipeptide, have a proven track record of high stability and potent anti-tumor activity.[1] However, the field is continually evolving, with novel linker technologies such as β-glucuronide and sulfatase-cleavable linkers showing immense promise.[1] A comprehensive, head-to-head comparison of these linkers using standardized assays will be instrumental in identifying the optimal linker strategy for specific antibodies, payloads, and cancer indications, ultimately paving the way for the next generation of highly effective targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. njbio.com [njbio.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design

For Researchers, Scientists, and Drug Development Professionals